molecular formula C14H22N2O3S B6702922 methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B6702922
M. Wt: 298.40 g/mol
InChI Key: FNLFWQLSDQGZSI-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and specific alkylating agents. The reaction conditions may involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods like chromatography and crystallization is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect molecular pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,4-dimethylpentylsulfanyl)-2-oxo-1H-pyrimidine-5-carboxylate: Similar structure but lacks the 6-methyl group.

    Ethyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. The presence of both the sulfur atom and the pyrimidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-8(2)6-9(3)7-20-12-11(13(17)19-5)10(4)15-14(18)16-12/h8-9H,6-7H2,1-5H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLFWQLSDQGZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)SCC(C)CC(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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